molecular formula C24H20Cl2N2O4 B2476713 3-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]-5,5-diphenylimidazolidine-2,4-dione CAS No. 1387190-13-7

3-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]-5,5-diphenylimidazolidine-2,4-dione

Cat. No. B2476713
M. Wt: 471.33
InChI Key: XFBWYRMVDOWPRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]-5,5-diphenylimidazolidine-2,4-dione” appears to be a complex organic molecule. However, there is no specific information available about this exact compound1234.



Synthesis Analysis

There is no direct information available on the synthesis of “3-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]-5,5-diphenylimidazolidine-2,4-dione”. However, related compounds have been synthesized through various methods56. For instance, 2,4-dichlorophenoxyacetic acid has been synthesized by refluxing 2,4-dichlorophenol with chloroacetic acid in dry acetone containing anhydrous potassium carbonate6.



Molecular Structure Analysis

The molecular structure of “3-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]-5,5-diphenylimidazolidine-2,4-dione” is not directly available. However, related compounds such as 2,4-Dichlorophenoxyacetic acid have been analyzed72.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “3-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]-5,5-diphenylimidazolidine-2,4-dione”. However, related compounds such as 2,4-Dichlorophenoxyacetic acid have been studied8910.



Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]-5,5-diphenylimidazolidine-2,4-dione” are not directly available. However, related compounds such as 2,4-Dichlorophenoxyacetic acid have been studied1112.


Scientific Research Applications

PTP 1B Inhibition and Therapeutic Potential

The research has highlighted the significance of the 2,4-thiazolidinedione (TZD) scaffold, a versatile synthetic scaffold explored for discovering novel molecules to treat or manage various ailments. A particular compound, bearing the TZD scaffold and exhibiting potent Protein Tyrosine Phosphatase 1B (PTP 1B) inhibitory activity, was identified. PTP 1B serves as the negative regulator of the insulin signaling cascade, and its inhibition can result in the mitigation of insulin resistance associated with Type 2 Diabetes Mellitus (T2DM). The compound, an isosteric analogue of TZD and substituted with specific groups, showcased a significant inhibitory profile, indicating its therapeutic potential in addressing insulin resistance and potentially other related conditions (Verma, Yadav, & Thareja, 2019).

Structural and Biological Potential of 1,3-Thiazolidin-4-ones

The research emphasized the historical and synthetic developments of 1,3-thiazolidin-4-one and its functionalized analogues. It detailed their pharmacological importance, indicating their presence in commercial pharmaceuticals and potential activities against various diseases. The synthesis methodologies and the representation of molecular structures over time were discussed. The paper also highlighted the green synthesis of these compounds, showcasing environmental consciousness and the importance of sustainable practices in medicinal chemistry (Santos, Jones Junior, & Silva, 2018).

Hydantoin Scaffold in Medicinal Chemistry

Hydantoin, also referred to as imidazolidine-2,4-dione, is acknowledged as a desirable scaffold in medicinal chemistry. Its importance is underlined by its presence in several medications. The versatility of hydantoin is highlighted by its multiple biological and pharmacological activities in therapeutic and agrochemical applications. The review delves into the Bucherer-Bergs reaction, a significant synthetic route for hydantoin production, showcasing its efficiency in synthesizing important compounds with potential therapeutic applications (Shaikh, Bhor, Dighe, & Kolhe, 2023).

Thiazolidinediones and Cancer

Thiazolidinediones (TZDs), known as PPARγ agonists, are highlighted for their metabolic effects and anti-cancer properties. Despite being used primarily for metabolic syndrome and type 2 diabetes, their anti-cancer effects have gained attention. The review discusses the influence of TZDs on both PPARγ and IGF-1 signaling, suggesting that their anti-cancer effects may be mediated by selective inhibition of IGF-1 receptor signaling, known to be aberrantly regulated in various cancers. This insight opens pathways for utilizing TZDs in cancer therapy, highlighting the dual pharmacological effects of these compounds (Mughal, Kumar, & Vikram, 2015).

Safety And Hazards

The safety and hazards of “3-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]-5,5-diphenylimidazolidine-2,4-dione” are not directly available. However, related compounds such as 3-(3,4-Dichlorophenoxy)benzaldehyde have been studied. This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation1.


Future Directions

There is no specific information available on the future directions of “3-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]-5,5-diphenylimidazolidine-2,4-dione”. However, related compounds are available for purchase, suggesting potential for further research and development1314.


properties

IUPAC Name

3-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-5,5-diphenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Cl2N2O4/c25-18-11-12-21(20(26)13-18)32-15-19(29)14-28-22(30)24(27-23(28)31,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-13,19,29H,14-15H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBWYRMVDOWPRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CC(COC3=C(C=C(C=C3)Cl)Cl)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]-5,5-diphenylimidazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.